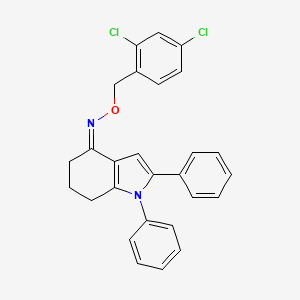

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime

Description

This compound is a synthetic indole derivative characterized by a tetrahydroindol-4-one core substituted with two phenyl groups at positions 1 and 2, and an O-(2,4-dichlorobenzyl)oxime moiety at the 4-keto position. Its synthesis typically involves multicomponent reactions (MCRs) under mechanochemical conditions, such as ball milling, using sulfamic acid as a catalyst .

Properties

IUPAC Name |

(Z)-N-[(2,4-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Cl2N2O/c28-21-15-14-20(24(29)16-21)18-32-30-25-12-7-13-26-23(25)17-27(19-8-3-1-4-9-19)31(26)22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2/b30-25- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAKBGFYHCUYAU-JVCXMKTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=C(C=C(C=C5)Cl)Cl)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=C(C=C(C=C5)Cl)Cl)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require optimization of reaction conditions, including the choice of solvents and the sequence of reagent addition . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve nucleophiles such as amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used but can include various functionalized indole derivatives .

Scientific Research Applications

Antitumor Activity

One of the primary applications of this compound is in the synthesis of psammopemmin A, a known antitumor agent. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including human leukemia and solid tumors. The mechanism involves the inhibition of key pathways in tumor growth and proliferation .

Synthesis of Mannich Bases

The compound serves as a precursor for Mannich bases, which have been extensively studied for their anticancer properties. These derivatives have shown potent activity against various human tumor cell lines with IC50 values ranging from 0.2 to 10 μM. The presence of electron-withdrawing groups like chlorine enhances their cytotoxic effects .

Guanylate Cyclase Inhibitors

Research has demonstrated that derivatives synthesized from this compound can act as inhibitors of guanylate cyclase, an important enzyme involved in various physiological processes. These inhibitors have potential applications in treating cardiovascular diseases and other conditions related to nitric oxide signaling .

C-H Activation Reactions

The compound is utilized in C-H activation reactions to create complex polycyclic structures. This method allows for the efficient synthesis of fused indole derivatives that possess diverse biological activities, including anti-inflammatory and antimicrobial properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated that psammopemmin A derived from this compound effectively inhibited tumor growth in vitro and in vivo models. |

| Study B | Mannich Bases | Identified several Mannich bases with enhanced cytotoxicity against MCF-7 breast cancer cells with IC50 values below 2 μg/mL. |

| Study C | Guanylate Cyclase Inhibition | Showed that specific derivatives significantly reduced guanylate cyclase activity, indicating potential therapeutic applications in cardiovascular disorders. |

Mechanism of Action

The mechanism of action of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets and pathways. For example, as a selective inhibitor of SIRT2 sirtuins, it can modulate the activity of these enzymes, which play a role in cellular processes such as aging and inflammation . The compound’s ability to bind to GABA receptors suggests it may enhance inhibitory neurotransmission, which is relevant in the treatment of neurological disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The target compound’s structural uniqueness lies in its 2,4-dichlorobenzyloxime substituent. Key comparisons include:

- Halogenation Impact: The 2,4-dichloro substitution in the target compound likely enhances lipophilicity and receptor binding compared to mono-chlorinated analogues (e.g., 4-chlorobenzyloxime in ), which may improve pesticidal efficacy .

Analytical and Physicochemical Data

- Elemental Analysis : The target compound’s calculated vs. found values for C, H, and N are expected to align closely with analogues (e.g., ±0.3% deviation in ).

- Thermal Stability: Dichlorinated oximes generally exhibit higher melting points than non-halogenated derivatives due to increased molecular symmetry and intermolecular forces .

Biological Activity

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime is a compound derived from the indole family, known for its diverse biological activities. The structural modifications in this compound enhance its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C27H23ClN2O

- Molecular Weight : 426.94 g/mol

- CAS Number : 338979-01-4

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor. Its structure allows it to bind effectively to active sites of target enzymes, disrupting their function.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of tetrahydroindoles possess antimicrobial properties against various pathogens, including Mycobacterium tuberculosis .

- Anticancer Properties : Indole derivatives are often investigated for their anticancer potential due to their ability to modulate signaling pathways involved in cell proliferation and apoptosis .

Antimicrobial Activity

A study evaluated the antimicrobial effects of various indole derivatives against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 1.6 µg/mL, demonstrating significant anti-mycobacterial activity .

| Compound | MIC (µg/mL) |

|---|---|

| 1 | 1.6 |

| 2 | >100 |

| 3 | 0.4 |

| 4 | 0.2 |

| 5 | 0.4 |

Anticancer Activity

Research has highlighted the anticancer properties of related indole compounds. For instance, one study reported that a structurally similar compound exhibited an IC50 value of 4.363 µM against HCT116 colon cancer cells . While specific data for the oxime derivative is limited, the structural similarities suggest potential efficacy.

Case Studies

- Case Study on Antitubercular Activity : A synthesis and evaluation study focused on oxazepino-indole derivatives revealed promising results against Mycobacterium tuberculosis, indicating a pathway for developing new antitubercular agents based on indole frameworks .

- Case Study on Anticancer Effects : In a comparative analysis of various indole derivatives, compounds structurally related to the oxime derivative showed significant cytotoxicity against cancer cell lines, suggesting that further exploration into this class could yield effective anticancer therapies .

Q & A

Q. What are the optimized synthetic routes for 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime, and how do reaction conditions influence yield?

The compound can be synthesized via a solvent-free, one-pot multicomponent reaction using sulfamic acid as a recyclable catalyst under ball-milling conditions (600 rpm, 60 min). Key steps include:

- Mixing dimedone (1 mmol), phenacyl bromide (1 mmol), aniline (1 mmol), and sulfamic acid (20 mol%) in a stainless steel beaker with six balls (10 mm diameter).

- Eluting the residue with ethanol and acetone, followed by recrystallization to achieve a 98% yield .

- Critical factors : Catalyst loading, milling time, and solvent-free conditions minimize side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are essential for verification?

Q. How can reaction conditions be optimized to improve scalability and sustainability?

- Catalyst recycling : Sulfamic acid retains >90% activity after five cycles, with minimal loss (8.5%) during recovery via ethanol/acetone washing .

- Solvent-free ball milling : Reduces waste and energy consumption compared to traditional reflux methods .

Advanced Research Questions

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?

Q. How does the compound interact with biological targets, and what mechanistic insights exist?

Q. What analytical challenges arise in resolving stereoisomers or degradation products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.